molecular formula C20H22FN3OS B6489583 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide CAS No. 392321-16-3

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide

Cat. No.: B6489583
CAS No.: 392321-16-3
M. Wt: 371.5 g/mol
InChI Key: XMYAPUVUQPXMNU-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse applications in various fields such as medicine, agriculture, and material science. The adamantane moiety in the compound adds to its stability and unique properties, making it a subject of interest in scientific research .

Preparation Methods

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide typically involves the following steps:

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s binding affinity to certain proteins and enzymes. For example, it has been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, making it a potential candidate for anticancer therapy . The compound’s interactions with molecular targets involve hydrogen bonding, hydrophobic interactions, and other noncovalent interactions .

Comparison with Similar Compounds

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide can be compared with other similar compounds, such as:

  • N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine

These compounds share the 1,3,4-thiadiazole core and adamantane moiety but differ in their substituents, which can significantly affect their chemical properties and biological activities . The presence of the fluorine atom in this compound adds to its uniqueness, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS/c1-24(17(25)15-3-2-4-16(21)8-15)19-23-22-18(26-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYAPUVUQPXMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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